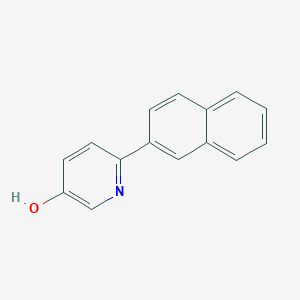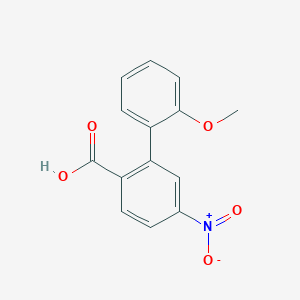
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%
Overview
Description
5-Hydroxy-2-(naphthalen-2-yl)pyridine (5-HNP) is a heterocyclic compound with a wide range of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-HNP has been studied for its potential to be used as a building block for other compounds.
Scientific Research Applications
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has a wide variety of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to be used as a building block for other compounds. It has also been used as a fluorescent probe for the detection of nitroaromatic compounds in water.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. Additionally, it has been shown to interact with other molecules, such as proteins, DNA, and lipids, which may alter their function.
Biochemical and Physiological Effects
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to act as an antioxidant. It has been shown to reduce oxidative stress in cells, which may protect against diseases caused by oxidative damage. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been shown to reduce inflammation and modulate immune responses. It has also been studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively inexpensive and widely available. However, there are some limitations. 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% may be toxic in high concentrations, and it may interact with other molecules, which can affect experiment results.
Future Directions
There are several potential future directions for 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% research. It could be studied for its potential to act as an antioxidant in different conditions. Additionally, it could be studied for its potential to interact with other molecules and its potential to be used as a building block for other compounds. Furthermore, it could be studied for its potential to reduce inflammation and modulate immune responses. Finally, it could be studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
properties
IUPAC Name |
6-naphthalen-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-8-15(16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAUUFAVLGHCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468080 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884500-99-6 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)







![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)


